molecular formula C16H13ClN4O2 B14101382 N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14101382
M. Wt: 328.75 g/mol
InChI Key: GPBRGXCJXPAWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenylboronic acid with a halogenated triazole intermediate.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, and elevated temperatures.

    Reduction: LiAlH4, NaBH4, and solvents like ether or THF.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, and mild heating.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its bioactive properties.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar in structure but with a hydroxy group instead of a triazole ring.

    N-(4-chlorophenyl)-4-hydroxybenzamide: Contains a chlorophenyl group and a hydroxybenzamide moiety.

    N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide: Features a methyl group in addition to the chlorophenyl and hydroxybenzamide groups.

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21)

InChI Key

GPBRGXCJXPAWHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.